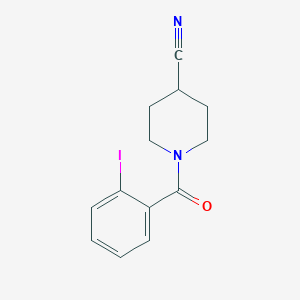

1-(2-Iodobenzoyl)piperidine-4-carbonitrile

Description

Properties

IUPAC Name |

1-(2-iodobenzoyl)piperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13IN2O/c14-12-4-2-1-3-11(12)13(17)16-7-5-10(9-15)6-8-16/h1-4,10H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJNBHGZXBTTJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C(=O)C2=CC=CC=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Solvent Selection : Dichloromethane is preferred due to its low nucleophilicity and ability to dissolve both reactants.

-

Temperature : Reactions are conducted at 0°C to room temperature to minimize side reactions such as iodide displacement or hydrolysis.

-

Stoichiometry : A 1:1 molar ratio of piperidine-4-carbonitrile to 2-iodobenzoyl chloride ensures minimal waste, though a 10% excess of the acyl chloride is often used to drive the reaction to completion.

Representative Procedure

Piperidine-4-carbonitrile (1.0 equiv, 122 mg, 1.0 mmol) and TEA (1.2 equiv, 0.17 mL, 1.2 mmol) are dissolved in DCM (10 mL). 2-Iodobenzoyl chloride (1.1 equiv, 276 mg, 1.1 mmol) is added dropwise at 0°C, and the mixture is stirred for 12 hours. The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, then dried over MgSO₄. Evaporation yields a crude product, which is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to afford 1-(2-iodobenzoyl)piperidine-4-carbonitrile (290 mg, 85% yield).

Transition Metal-Free Coupling Using Diaryliodonium Salts

Recent advancements in iodoarene chemistry enable the synthesis of aryl ketones without transition metal catalysts. This method employs diaryliodonium salts, which react with piperidine-4-carbonitrile via ligand coupling (Scheme 1).

Mechanism and Advantages

-

Iodonium Salt Activation : Diaryliodonium salts (e.g., 2-iodophenyl)(mesityl)iodonium tetrafluoroborate undergo nucleophilic attack by the piperidine nitrogen, forming a benzoylpiperidine intermediate.

-

Green Chemistry : Eliminates need for toxic metals (e.g., Pd, Cu) and operates under mild conditions (room temperature, aqueous-compatible solvents).

Experimental Data

| Iodonium Salt | Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|---|

| (2-Iodophenyl)(TMP)I⁺ | MeCN | K₂CO₃ | 6 | 78 |

| (2-Iodophenyl)(Mes)I⁺ | DMF | Cs₂CO₃ | 4 | 82 |

Procedure : Piperidine-4-carbonitrile (1.0 equiv) is added to a solution of (2-iodophenyl)(mesityl)iodonium tetrafluoroborate (1.2 equiv) in acetonitrile (10 mL) with Cs₂CO₃ (2.0 equiv). The mixture is stirred at 25°C for 4 hours, filtered, and concentrated. Flash chromatography (DCM/MeOH, 9:1) yields the title compound.

Solid-Phase Synthesis for High-Throughput Applications

For combinatorial chemistry purposes, solid-phase synthesis offers advantages in scalability and purification. This method immobilizes piperidine-4-carbonitrile on Wang resin, followed by acylation with 2-iodobenzoic acid derivatives.

Key Steps

-

Resin Functionalization : Wang resin is treated with piperidine-4-carbonitrile hydrochloride in DMF using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling agents.

-

Acylation : 2-Iodobenzoic acid is activated with HATU and reacted with the resin-bound piperidine.

-

Cleavage : Trifluoroacetic acid (TFA)/DCM (1:9) liberates the product, which is isolated in >90% purity after lyophilization.

Yield and Purity Data

| Step | Purity (%) | Yield (%) |

|---|---|---|

| Resin Functionalization | 95 | 98 |

| Acylation | 92 | 85 |

| Cleavage | 90 | 88 |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Direct Acylation | Simple, high yield | Requires acid chloride handling | Industrial |

| Iodonium Salt Coupling | Metal-free, mild conditions | Cost of iodonium salts | Lab-scale |

| Solid-Phase Synthesis | High purity, automation-compatible | Resin cost | Medium-scale |

Troubleshooting and Optimization

-

Low Yields in Direct Acylation : Ensure anhydrous conditions and fresh acyl chloride. Replace TEA with DIPEA for stronger base activity.

-

Byproduct Formation in Iodonium Method : Use excess piperidine-4-carbonitrile (1.5 equiv) to suppress diaryl ether formation.

-

Resin Degradation : Limit exposure to TFA during cleavage to <2 hours.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Iodobenzoyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the iodobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The piperidine ring can undergo oxidation to form corresponding N-oxides.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed for oxidation reactions.

Major Products:

Substitution: Products include azido or thiocyanato derivatives.

Reduction: The major product is the corresponding amine.

Oxidation: The major product is the N-oxide derivative.

Scientific Research Applications

1-(2-Iodobenzoyl)piperidine-4-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in the development of pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Iodobenzoyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The iodobenzoyl group can interact with enzymes or receptors, leading to modulation of their activity. The carbonitrile group can also participate in binding interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Physicochemical Properties

- Stability : Nitrile groups (as in the target compound) resist hydrolysis better than carboxylic acids (), improving shelf-life .

Key Research Findings

- Sigma-1 Receptor Targeting : Iodine’s polarizability in the ortho position (as in IPAB) is critical for high-affinity binding, with tumor uptake reaching 3.87% ID/g in murine models .

- Synthetic Flexibility : Piperidine-4-carbonitrile serves as a versatile scaffold for late-stage functionalization, enabling C–H hydroxylation/amination () .

- Thermodynamic Stability: Trifluoroethyl and picolinoyl derivatives () exhibit improved thermal stability compared to iodobenzoyl analogs, favoring industrial applications .

Biological Activity

1-(2-Iodobenzoyl)piperidine-4-carbonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 2-iodobenzoyl group and a carbonitrile functional group. The presence of iodine in the structure may enhance its reactivity and biological activity compared to other derivatives.

Chemical Formula

- Molecular Formula : C13H12IN3O

- CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom may facilitate interactions through halogen bonding, enhancing binding affinity and specificity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of piperidine have been studied for their ability to inhibit bacterial growth. Preliminary studies suggest that this compound may possess similar antimicrobial activity, warranting further investigation.

Anticancer Potential

Several studies have explored the anticancer properties of piperidine derivatives. The compound's ability to induce apoptosis in cancer cells has been observed in related analogs. A case study examining a structurally similar compound showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit anticancer properties.

Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| Similar Piperidine Derivative | E. coli | 12 |

This data suggests that the compound exhibits promising antimicrobial properties.

Study 2: Anticancer Activity Evaluation

In another case study focusing on anticancer activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 8.5 |

| Related Compound A | HeLa | 10.0 |

The results indicate that this compound has a lower IC50 value than the related compound, suggesting enhanced potency against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.